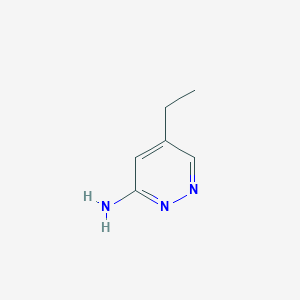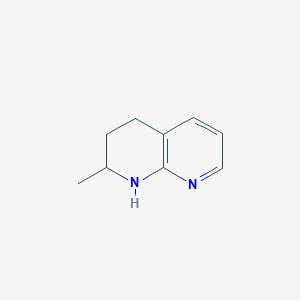
2-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8, with a methyl group attached to the second carbon. Naphthyridines are known for their diverse biological activities and photochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through various methods. One common approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Another method includes multicomponent reactions (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of specific catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aromatic naphthyridines.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthyridines and their derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine: Lacks the methyl group at the second carbon.
2-Methyl-1,8-naphthyridine: Similar structure but without the tetrahydro ring system.
1,5-Naphthyridine: Different arrangement of nitrogen atoms in the ring system.
Uniqueness
2-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its tetrahydro ring system provides additional flexibility and reactivity compared to fully aromatic naphthyridines .
Eigenschaften
Molekularformel |
C9H12N2 |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
2-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C9H12N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h2-3,6-7H,4-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
AMSPPJVQIKYSPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(N1)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


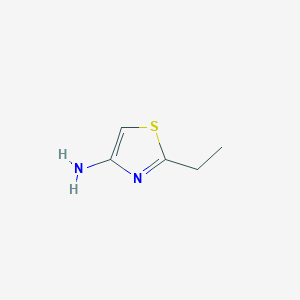
![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)
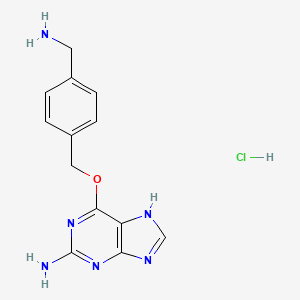
![4-Chlorobenzo[d]isoxazole](/img/structure/B15072771.png)
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)
![5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid](/img/structure/B15072783.png)
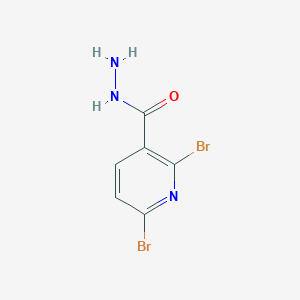
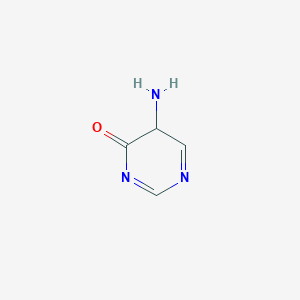
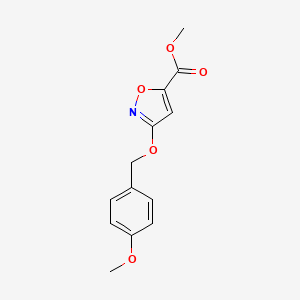
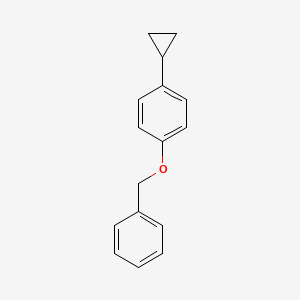
![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)

![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
